N-(2-chlorophenyl)-4-methoxybenzenesulfonamide
CAS No.:
Cat. No.: VC10927534
Molecular Formula: C13H12ClNO3S
Molecular Weight: 297.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClNO3S |
|---|---|
| Molecular Weight | 297.76 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C13H12ClNO3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 |
| Standard InChI Key | GHLIAQXGMBEFHR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of N-(2-chlorophenyl)-4-methoxybenzenesulfonamide is C₁₃H₁₁ClNO₃S, with a molecular weight of 296.75 g/mol. The structure comprises a benzenesulfonamide backbone, where the sulfonamide group (-SO₂NH-) bridges a 4-methoxybenzene ring and a 2-chlorophenyl group. Key structural features include:
-
Methoxy Substituent: The para-methoxy group enhances electron density on the benzene ring, influencing reactivity and intermolecular interactions .
-
Chlorophenyl Group: The ortho-chloro substitution introduces steric hindrance and modulates lipophilicity, potentially affecting biological activity .
-
Sulfonamide Linkage: The -SO₂NH- group is critical for hydrogen bonding and enzymatic interactions, a hallmark of sulfonamide pharmacophores .
Crystallographic studies of related compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, reveal disordered aromatic rings due to rotational flexibility around the Cₐᵣ–S bond . Similar behavior is anticipated in N-(2-chlorophenyl)-4-methoxybenzenesulfonamide, with potential implications for its packing efficiency and solubility.
Synthesis and Synthetic Pathways
The synthesis of N-(2-chlorophenyl)-4-methoxybenzenesulfonamide likely follows established sulfonamide preparation methods, as exemplified by analogous compounds . A proposed multi-step pathway includes:
-
Chlorosulfonation of 4-Methoxybenzene: Reaction with chlorosulfonic acid forms 4-methoxybenzenesulfonyl chloride.
-
Amidation with 2-Chloroaniline: The sulfonyl chloride reacts with 2-chloroaniline in a nucleophilic substitution, yielding the target sulfonamide .
Optimized Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran at -30°C to +30°C .
-
Catalyst: Triethylamine to neutralize HCl byproducts.
-
Yield: Up to 96% under optimized conditions, as observed in similar syntheses .
Analytical Validation:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR peaks at δ 7.8–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), and δ 10.2 ppm (sulfonamide -NH).
-
Mass Spectrometry (MS): Molecular ion peak at m/z 296.75 (M⁺).
Physical and Chemical Properties
While direct data on N-(2-chlorophenyl)-4-methoxybenzenesulfonamide are scarce, extrapolations from analogs suggest:
| Property | Value/Description | Source Analog |
|---|---|---|
| Melting Point | ~160–170°C | |
| Density | ~1.3 g/cm³ | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| LogP | ~2.9–3.2 (moderate lipophilicity) |
The ortho-chloro substituent likely reduces crystallinity compared to para-substituted analogs, as seen in N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, which forms layered structures via C–H∙∙∙O interactions .
Crystallographic and Supramolecular Features
X-ray diffraction of analogous sulfonamides reveals:
-
Disordered Ring Orientations: In 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, the benzenesulfonamide ring exhibits a 0.516:0.484 disorder ratio .
-
Intermolecular Interactions:
These features suggest that N-(2-chlorophenyl)-4-methoxybenzenesulfonamide may adopt similar packing motifs, influencing its stability and dissolution profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume